molecular formula C15H11FN2O2 B2940763 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 69076-73-9

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2940763
CAS RN: 69076-73-9
M. Wt: 270.263
InChI Key: ABKVYGLHDZFOJO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as 2-FPAM, is a small molecule used in scientific research. It is a derivative of isoindole-1,3(2H)-dione, a heterocyclic compound containing two nitrogen atoms in a five-membered ring. 2-FPAM has been widely studied due to its potential applications in the field of medicinal chemistry and drug discovery. In particular, it has been used as a starting material for the synthesis of various bioactive compounds, including antibiotics, analgesics, and anti-cancer drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione' involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 4-(4-fluorophenylamino)phthalic anhydride, which is then cyclized to form the final product.

Starting Materials
4-fluoroaniline, phthalic anhydride, acetic anhydride, sodium acetate, chloroform, ethanol

Reaction
Step 1: Dissolve 4-fluoroaniline (1.0 eq) in acetic anhydride (3.0 eq) and add sodium acetate (3.0 eq). Heat the mixture at 80°C for 2 hours., Step 2: Cool the mixture to room temperature and pour it into ice-cold water. Collect the solid by filtration and wash it with water., Step 3: Dissolve the solid obtained in Step 2 in chloroform and add phthalic anhydride (1.1 eq). Heat the mixture at 120°C for 4 hours., Step 4: Cool the mixture to room temperature and pour it into ice-cold water. Collect the solid by filtration and wash it with water., Step 5: Recrystallize the solid obtained in Step 4 from ethanol to obtain the final product '2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione'.

Scientific Research Applications

2-FPAM has been widely used in scientific research due to its ability to act as a starting material for the synthesis of various bioactive compounds. It has been used as a starting material for the synthesis of antibiotics, analgesics, and anti-cancer drugs. In addition, 2-FPAM has been used in the synthesis of various heterocyclic compounds, including quinolines, triazoles, and pyridines. Furthermore, it has been used in the synthesis of compounds with potential applications in the field of materials science.

Mechanism Of Action

2-FPAM has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Furthermore, 2-FPAM has been found to interact with the enzyme glutathione-S-transferase, which is involved in the detoxification of xenobiotics.

Biochemical And Physiological Effects

2-FPAM has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been found to have immunomodulatory effects and to possess neuroprotective properties. Furthermore, it has been found to possess anti-cancer properties, with evidence suggesting that it may be useful in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

2-FPAM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Furthermore, it is soluble in a variety of organic solvents, making it easy to work with. However, it is important to note that 2-FPAM is toxic and should be handled with caution.

Future Directions

In the future, 2-FPAM could be used in the development of new drugs and therapies for a variety of diseases. It could also be used in the synthesis of new materials with potential applications in the field of materials science. Additionally, it could be used in the development of new diagnostic tools, as well as in the development of new imaging techniques. Finally, it could be used in the development of new methods for the synthesis of bioactive compounds.

properties

IUPAC Name

2-[(4-fluoroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVYGLHDZFOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

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